molecular formula C17H16Br2N2O B2892108 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-10-7

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Cat. No. B2892108
CAS RN: 16935-10-7
M. Wt: 424.136
InChI Key: IRVOLZMOIDRLGB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds can be analyzed using techniques such as nuclear magnetic resonance and vibrational spectroscopy . The crystal structure can be stabilized by non-classical intermolecular C—H⋯Br hydrogen bonds .

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties . These compounds can be designed to target a variety of microbial pathogens, offering a potential pathway for the development of new antibacterial and antifungal agents .

Anticancer Activity

The structural motif of imidazole is found in many compounds with anticancer activity . The electron-rich nature of the imidazole ring, along with substituents like the 4-bromophenyl group, may interact with biological targets in cancer cells, leading to potential therapeutic applications in oncology .

Anti-inflammatory Properties

Imidazole derivatives are known to possess anti-inflammatory properties . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases .

Antiviral Applications

The imidazole ring is a common feature in many antiviral drugs . Modifications to the imidazole core, such as the addition of a 4-bromophenyl group, could enhance the compound’s ability to inhibit viral replication, making it a candidate for antiviral drug development .

Antioxidant Effects

Imidazole compounds have been synthesized and evaluated for their antioxidant activity . The presence of substituents like the 4-bromophenyl group could contribute to the scavenging of free radicals, offering protection against oxidative stress-related damage .

Gastroprotective Uses

Some imidazole derivatives are used in the treatment of gastrointestinal disorders due to their gastroprotective effects . The compound may have potential applications in the management of ulcers and other stomach-related ailments .

Anesthetic Properties

Imidazole derivatives can also serve as local anesthetics . The structural features of these compounds can be optimized to enhance their interaction with sodium channels, which are critical targets for anesthetic agents .

Antidiabetic Potential

The imidazole ring is present in several antidiabetic medications . Research into the compound’s ability to modulate insulin release or glucose metabolism could open up new avenues for diabetes treatment .

properties

IUPAC Name

1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVOLZMOIDRLGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

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